4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
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Overview
Description
4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex organic compound with a unique structure that combines elements of pyridine, thiazole, and pyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine derivatives, such as:
- 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- Various imidazole-containing compounds
Uniqueness
What sets 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione apart is its unique combination of structural elements, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C23H19N3O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
10-[4-[(3-methylphenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione |
InChI |
InChI=1S/C23H19N3O3S/c1-14-3-2-4-15(11-14)13-29-17-7-5-16(6-8-17)18-12-19(27)24-21-20(18)22(28)25-23-26(21)9-10-30-23/h2-11,18H,12-13H2,1H3,(H,24,27) |
InChI Key |
ZJIBKMFYLMVHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=O)N=C5N4C=CS5 |
Origin of Product |
United States |
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